N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)
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Overview
Description
N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes two 3,5-dimethoxybenzoyl groups connected by a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with hexylamine to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Dimethoxybenzoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- 2,4-Dinitrobenzoic acid
Uniqueness
N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE is unique due to its dual 3,5-dimethoxybenzoyl groups connected by a hexyl chain, which imparts specific chemical and biological properties not found in simpler benzamide derivatives .
Properties
Molecular Formula |
C24H32N2O6 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[6-[(3,5-dimethoxybenzoyl)amino]hexyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H32N2O6/c1-29-19-11-17(12-20(15-19)30-2)23(27)25-9-7-5-6-8-10-26-24(28)18-13-21(31-3)16-22(14-18)32-4/h11-16H,5-10H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MJFUPZSARROHGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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